(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide
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Overview
Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of benzo[d][1,3]dioxole and pyrazolo[1,5-a]pyridine moieties, linked through an acrylamide group, which contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the synthesis of the pyrazolo[1,5-a]pyridine intermediate. These intermediates are then coupled through a condensation reaction with acrylamide under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of catalysts and advanced purification methods, such as chromatography, are crucial to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzo[d][1,3]dioxole or pyrazolo[1,5-a]pyridine rings, using reagents like halides or organometallic compounds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate specific biological pathways.
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate signaling pathways by binding to these targets, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-3-ylmethyl)acrylamide
- (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(quinolin-3-ylmethyl)acrylamide
- (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(indol-3-ylmethyl)acrylamide
Uniqueness
What sets (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide apart from similar compounds is its unique combination of benzo[d][1,3]dioxole and pyrazolo[1,5-a]pyridine moieties. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-18(7-5-13-4-6-16-17(9-13)24-12-23-16)19-10-14-11-20-21-8-2-1-3-15(14)21/h1-9,11H,10,12H2,(H,19,22)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJXMYJCTOLRAD-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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